REACTION_CXSMILES
|
Cl.[CH2:2]([C:9]([C:11]1[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=1)=[O:10])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.Br.[OH2:18]>CS(C)=O>[C:3]1([C:2]([C:9]([C:11]2[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=2)=[O:10])=[O:18])[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1 |f:0.1|
|
Name
|
benzyl-(3-pyridyl)-ketone-hydrochloride
|
Quantity
|
23.4 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C1=CC=CC=C1)C(=O)C=1C=NC=CC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
ice
|
Quantity
|
800 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 18 hours at 80° - 85°C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The yellow emulsion is extracted with 2 × 200 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
The red solution is concentrated in a rotary evaporator until a residual oil
|
Type
|
WAIT
|
Details
|
is left which
|
Type
|
DISTILLATION
|
Details
|
is distilled in a bulb tube at 140° - 150°C/0.1 Torr (m.p. 56° - 57°C)
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C(=O)C(=O)C=1C=NC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |